molecular formula C20H13ClF3NO2 B11541114 2-chloro-6-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol

2-chloro-6-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol

Cat. No.: B11541114
M. Wt: 391.8 g/mol
InChI Key: YSCJAKKQKIHXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol is an organic compound known for its unique chemical structure and properties. This compound features a phenolic group, a chloro substituent, and a trifluoromethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol typically involves a multi-step process:

    Formation of the imine: This step involves the condensation of 2-chloro-6-hydroxybenzaldehyde with 2-phenoxy-5-(trifluoromethyl)aniline under acidic or basic conditions to form the imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the final product. This step often requires a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chloro substituent can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, the compound and its derivatives are investigated for their potential therapeutic effects. The presence of the trifluoromethyl group often enhances the biological activity and stability of the compounds.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-6-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds, while the imine and chloro groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-methylphenol: Similar structure but lacks the imine and trifluoromethyl groups.

    2-phenoxy-5-(trifluoromethyl)aniline: Contains the phenoxy and trifluoromethyl groups but lacks the phenolic and chloro groups.

Uniqueness

The uniqueness of 2-chloro-6-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and biological activity, making it more effective in various applications compared to similar compounds.

Properties

Molecular Formula

C20H13ClF3NO2

Molecular Weight

391.8 g/mol

IUPAC Name

2-chloro-6-[[2-phenoxy-5-(trifluoromethyl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C20H13ClF3NO2/c21-16-8-4-5-13(19(16)26)12-25-17-11-14(20(22,23)24)9-10-18(17)27-15-6-2-1-3-7-15/h1-12,26H

InChI Key

YSCJAKKQKIHXRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N=CC3=C(C(=CC=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.